3-Amino-6-(4-methyl-1-piperazinyl)pyridine trihydrochloride 3-Amino-6-(4-methyl-1-piperazinyl)pyridine trihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17403997
InChI: InChI=1S/C10H16N4.3ClH/c1-13-4-6-14(7-5-13)10-3-2-9(11)8-12-10;;;/h2-3,8H,4-7,11H2,1H3;3*1H
SMILES:
Molecular Formula: C10H19Cl3N4
Molecular Weight: 301.6 g/mol

3-Amino-6-(4-methyl-1-piperazinyl)pyridine trihydrochloride

CAS No.:

Cat. No.: VC17403997

Molecular Formula: C10H19Cl3N4

Molecular Weight: 301.6 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-6-(4-methyl-1-piperazinyl)pyridine trihydrochloride -

Specification

Molecular Formula C10H19Cl3N4
Molecular Weight 301.6 g/mol
IUPAC Name 6-(4-methylpiperazin-1-yl)pyridin-3-amine;trihydrochloride
Standard InChI InChI=1S/C10H16N4.3ClH/c1-13-4-6-14(7-5-13)10-3-2-9(11)8-12-10;;;/h2-3,8H,4-7,11H2,1H3;3*1H
Standard InChI Key ABFIQDMIMHJGQG-UHFFFAOYSA-N
Canonical SMILES CN1CCN(CC1)C2=NC=C(C=C2)N.Cl.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s systematic name is 6-(4-methylpiperazin-1-yl)pyridin-3-amine trihydrochloride, with a molecular formula of C10H17Cl3N4\text{C}_{10}\text{H}_{17}\text{Cl}_3\text{N}_4 and a molecular weight of 228.72 g/mol . The free base form (CAS 66346-94-9) has the formula C9H15N5\text{C}_9\text{H}_{15}\text{N}_5, but the trihydrochloride salt is the physiologically relevant form due to improved bioavailability .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number (Free Base)66346-94-9
CAS Number (Trihydrochloride)82205-57-0
Molecular FormulaC10H17Cl3N4\text{C}_{10}\text{H}_{17}\text{Cl}_3\text{N}_4
Molecular Weight228.72 g/mol
SolubilityWater-soluble (salt form)

Structural Analysis

The pyridine ring is substituted at positions 3 and 6 with an amino group (NH2-\text{NH}_2) and a 4-methylpiperazine group, respectively. The trihydrochloride salt introduces three chloride counterions, which stabilize the protonated amine and piperazine groups . X-ray crystallography of analogous compounds reveals that the piperazine moiety adopts a chair conformation, optimizing interactions with enzymatic targets like protein kinase C (PKC) isoforms .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically begins with 3-amino-6-chloropyridazine as a precursor. A two-step process involves:

  • Nucleophilic Aromatic Substitution: Reaction with 1-methylpiperazine in polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours to introduce the piperazine group .

  • Salt Formation: Treatment with hydrochloric acid to yield the trihydrochloride form, followed by recrystallization from ethanol/water mixtures .

Table 2: Optimization of Synthesis Conditions

ParameterOptimal ValueYield
Reaction Temperature90°C75–85%
SolventDimethylformamide
Reaction Time18 hours

Alternative routes involve microwave-assisted synthesis to reduce reaction times, though scalability remains a challenge .

Biological Activity and Mechanism of Action

Kinase Inhibition Profile

3-Amino-6-(4-methyl-1-piperazinyl)pyridine trihydrochloride exhibits potent inhibition of atypical protein kinase C (aPKC) isoforms, particularly PKCι and PKCζ, with IC50_{50} values in the submicromolar range . These kinases regulate NF-κB signaling and vascular permeability, making the compound a candidate for anti-inflammatory and anti-edema therapies .

Table 3: Enzymatic Inhibition Data

TargetIC50_{50} (μM)Assay Type
PKCι0.27Kinase-Glo™
PKCζ0.62ADP Quest™

Cellular and Physiological Effects

Pharmacological Applications

Ocular Diseases

Preclinical studies highlight its potential in treating diabetic macular edema (DME) and uveitis by stabilizing blood-retinal barriers . Unlike anti-VEGF therapies, which target vascular growth, this compound addresses permeability at the kinase level, offering a complementary mechanism .

Inflammatory Disorders

In murine models of rheumatoid arthritis, derivatives of this compound suppress TNF-α and IL-6 production by inhibiting NF-κB activation downstream of aPKC . Dose-dependent efficacy (1–10 mg/kg) with minimal hepatotoxicity has been observed .

Recent Advances and Future Directions

Recent work focuses on structural analogs to improve selectivity against off-target kinases like PKCα and ROCK1 . Computational modeling predicts that replacing the pyridine core with thieno[2,3-d]pyrimidine enhances binding affinity by 30% . Clinical trials for ocular formulations are anticipated by 2026 .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator